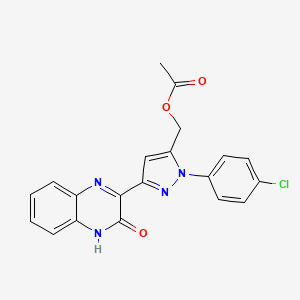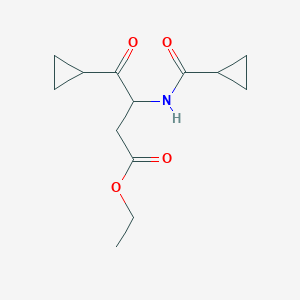
Ethyl 3-(cyclopropanecarboxamido)-4-cyclopropyl-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(cyclopropanecarboxamido)-4-cyclopropyl-4-oxobutanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often found in natural products such as fruits and flowers . This particular compound features a cyclopropane ring, which is a three-membered carbon ring known for its strain and reactivity.
Méthodes De Préparation
The synthesis of Ethyl 3-(cyclopropanecarboxamido)-4-cyclopropyl-4-oxobutanoate typically involves the reaction of ethyl acetoacetate with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Ethyl 3-(cyclopropanecarboxamido)-4-cyclopropyl-4-oxobutanoate undergoes various chemical reactions, including:
Applications De Recherche Scientifique
Ethyl 3-(cyclopropanecarboxamido)-4-cyclopropyl-4-oxobutanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl 3-(cyclopropanecarboxamido)-4-cyclopropyl-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The cyclopropane ring in the molecule is known to interact with biological macromolecules, potentially altering their function and activity .
Comparaison Avec Des Composés Similaires
Ethyl 3-(cyclopropanecarboxamido)-4-cyclopropyl-4-oxobutanoate can be compared with other esters and amides, such as:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Cyclopropanecarboxamide: A related amide with a cyclopropane ring, studied for its biological activities.
The uniqueness of this compound lies in its combination of ester and amide functionalities, along with the presence of the cyclopropane ring, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C13H19NO4 |
|---|---|
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
ethyl 3-(cyclopropanecarbonylamino)-4-cyclopropyl-4-oxobutanoate |
InChI |
InChI=1S/C13H19NO4/c1-2-18-11(15)7-10(12(16)8-3-4-8)14-13(17)9-5-6-9/h8-10H,2-7H2,1H3,(H,14,17) |
Clé InChI |
QEVFKMPAPFTWMT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C(=O)C1CC1)NC(=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


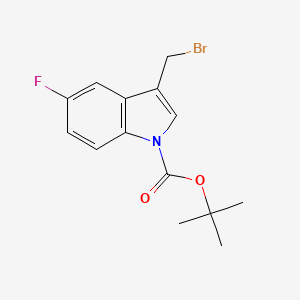
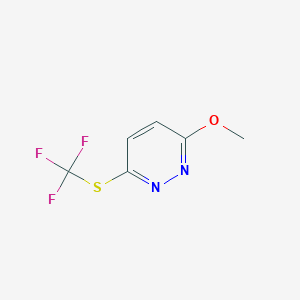
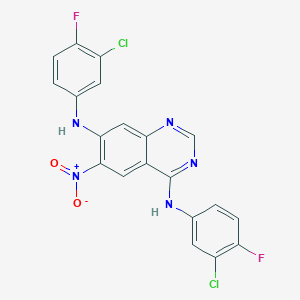
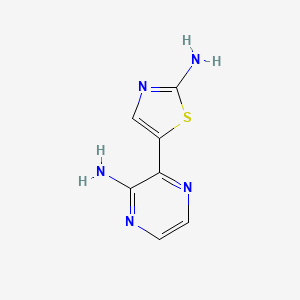
![5-tert-Butyl[1,2,4]triazolo[1,5-a]pyrimidine-7(6H)-thione](/img/structure/B13093686.png)
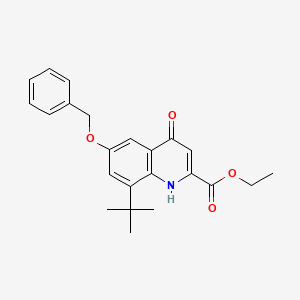
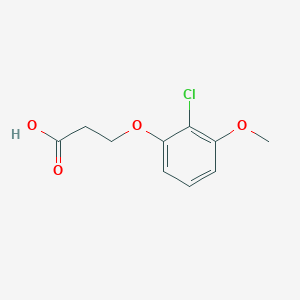
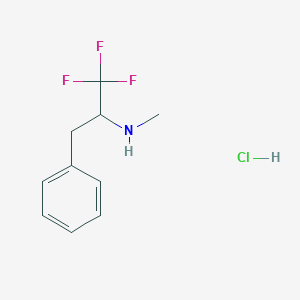

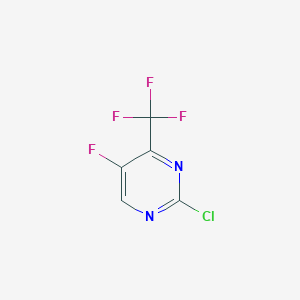
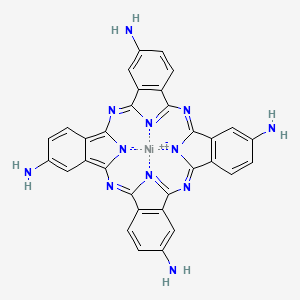
![5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B13093759.png)
